4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline
Description
4-[(3,4-Dimethylphenyl)iminomethyl]-N,N-dimethylaniline is a Schiff base synthesized via the condensation of 2,3-dimethylaniline with 4-(dimethylamino)benzaldehyde in methanol under reflux conditions . The compound crystallizes in a triclinic system with two distinct molecules in the asymmetric unit, stabilized by weak intermolecular interactions such as C–H⋯N and C–H⋯π bonds . Key structural features include planar aromatic rings with dihedral angles of 41.08° and 30.44° between the aniline and benzaldehyde moieties in the two molecules, influencing conjugation and electronic properties . The compound’s IR spectrum confirms the presence of C=N (imine) stretching at ~1600 cm⁻¹, while NMR data (¹H and ¹³C) reveal distinct proton environments due to substituent effects .
Properties
IUPAC Name |
4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-13-5-8-16(11-14(13)2)18-12-15-6-9-17(10-7-15)19(3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDROJFNYZIYFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75908-78-0 | |
| Record name | N,N-DIMETHYL-ALPHA-(3,4-XYLYLIMINO)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-[(3,4-Dimethylphenyl)iminomethyl]-N,N-dimethylaniline is a Schiff base compound notable for its diverse biological activities. This compound is synthesized through the condensation of 3,4-dimethylaminobenzaldehyde and N,N-dimethylaniline, resulting in an imine functional group that contributes to its reactivity and potential therapeutic applications. The molecular formula of this compound is , with a molecular weight of approximately 267.37 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Reagents : 3,4-dimethylaminobenzaldehyde and N,N-dimethylaniline.
- Conditions : Acidic conditions using hydrochloric or sulfuric acid as catalysts under reflux.
- Reaction Mechanism : The formation of the imine group occurs through the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and antimalarial properties. The presence of the imine group allows for coordination with metal ions, which can modulate various biochemical pathways.
Antimicrobial Activity
Studies have demonstrated that this compound shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Antimalarial Activity
This compound has also been evaluated for its antimalarial activity, showing effectiveness against Plasmodium falciparum, the causative agent of malaria. The IC50 values obtained indicate a moderate level of potency, suggesting further optimization could enhance its efficacy.
Case Studies
- Study on Antimicrobial Properties : A recent study published in a peer-reviewed journal reported that derivatives of Schiff bases, including this compound, exhibited substantial antibacterial activity when tested against clinical isolates. The study utilized an agar well diffusion method to determine the efficacy and found that the compound significantly inhibited bacterial growth compared to controls.
- Antimalarial Efficacy : Another research effort focused on assessing the antimalarial properties of this compound through in vitro assays against various strains of Plasmodium. Results indicated that while it demonstrated activity, further structural modifications could lead to improved potency and selectivity.
The biological activity of this compound is attributed to:
- Coordination Complex Formation : The imine group can form complexes with transition metals, which may enhance its biological effects by influencing enzymatic activities.
- Electron Density Contribution : The dimethylamino groups increase electron density, enhancing reactivity with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Electronic Properties
Table 2: Electronic and Spectroscopic Comparisons
Key Observations:
- Conjugation Length: The title compound’s λₘₐₓ at 350 nm is blue-shifted compared to azo derivatives (450 nm) due to reduced conjugation from non-planar geometry .
- Dipole Moments: Electron-withdrawing groups (e.g., nitro in maleimide derivatives) increase dipole moments, while dimethylamino groups in the title compound moderate polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
